molecular formula C17H28ClNO B1397519 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220016-45-4

2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397519
CAS No.: 1220016-45-4
M. Wt: 297.9 g/mol
InChI Key: FPQJNRCDUHSODU-UHFFFAOYSA-N
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Description

2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO and a molecular weight of 297.9 g/mol. This compound has been widely studied for its potential implications in several fields of research and industry.

Preparation Methods

The synthesis of 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves a multi-step process. One common synthetic route includes the reaction of 4-(sec-butyl)phenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are typically the corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents such as alkyl halides or sulfonates.

Scientific Research Applications

2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders and other medical conditions.

    Industry: It is used in the manufacturing of pharmaceuticals and other chemical products, where its properties are leveraged to enhance product performance.

Mechanism of Action

The mechanism of action of 2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain receptors and enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and cellular signaling pathways.

Comparison with Similar Compounds

2-{2-[4-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride can be compared with other similar compounds, such as:

    2-{2-[4-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride: This compound has a similar structure but with a tert-butyl group instead of a sec-butyl group. The difference in the alkyl group can lead to variations in chemical reactivity and biological activity.

    2-{2-[4-(iso-Butyl)phenoxy]ethyl}piperidine hydrochloride: Another similar compound with an iso-butyl group.

These comparisons highlight the uniqueness of this compound, particularly in terms of its specific chemical and biological properties.

Properties

IUPAC Name

2-[2-(4-butan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-3-14(2)15-7-9-17(10-8-15)19-13-11-16-6-4-5-12-18-16;/h7-10,14,16,18H,3-6,11-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQJNRCDUHSODU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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